Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI-
Description
Contextualizing Pyrimidine-Guanidine Hybrid Architectures in Organic Chemistry
Pyrimidine-guanidine hybrid architectures represent a fascinating class of compounds that bridge the structural motifs of nucleic acid bases and highly basic functional groups. The pyrimidine (B1678525) ring, being electron-deficient, can be readily functionalized, while the guanidine (B92328) group's ability to act as a strong hydrogen bond donor and acceptor makes it a key player in supramolecular chemistry and molecular recognition. wikipedia.org
The synthesis of such hybrids often involves the reaction of a pyrimidine derivative bearing suitable leaving groups, such as chloro or methylsulfonyl groups, with guanidine or its derivatives. wikipedia.org For instance, the general synthesis of 2-aminopyrimidines can be achieved through the cyclization of β-dicarbonyl compounds with guanidines. wikipedia.org More specifically, the condensation of 2-cyanoaminopyrimidines with amines is a known route to substituted guanidines.
The structural characteristics of these hybrids are of particular interest. X-ray crystallography studies on related pyrimidine-guanidine compounds have revealed that they often adopt planar geometries. This planarity is frequently stabilized by intramolecular hydrogen bonds, particularly between the N-H of the guanidine moiety and a nitrogen atom of the pyrimidine ring. Computational models suggest a similar planar configuration for Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI-, where N–H···N hydrogen bonds contribute to its stability.
Evolution of Research Interest in Diguanidinopyrimidine Frameworks
The systematic study of pyrimidines dates back to the late 19th century, with early work focusing on their synthesis and fundamental reactivity. wikipedia.org The discovery of the biological significance of pyrimidine bases in DNA and RNA spurred extensive research into their derivatives. Guanidine itself was first isolated in 1844 from guano. wikipedia.org
The interest in combining these two entities into diguanidinopyrimidine frameworks has evolved from fundamental synthetic explorations to more applied research in medicinal chemistry. Early investigations into pyrimidine-guanidine compounds were often part of broader studies on the synthesis and reactivity of heterocyclic systems.
In more recent decades, the focus has shifted towards the potential biological activities of these hybrids. The structural analogy of the pyrimidine core to natural nucleobases has made them attractive candidates for anticancer and antiviral drug discovery. researchgate.netnih.gov The guanidinium (B1211019) groups are known to interact with phosphate (B84403) groups, making them interesting for targeting DNA, RNA, or ATP-binding sites in enzymes. While specific, in-depth research on Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI- is not extensively documented in publicly available literature, the broader class of 2,4-disubstituted pyrimidines and pyrimidine-guanidine hybrids continues to be an active area of investigation. This is evidenced by ongoing research into compounds with similar structural motifs for various therapeutic applications, including the development of kinase inhibitors and other targeted cancer therapies. nih.govrsc.org The continued exploration of this chemical space holds promise for the discovery of novel compounds with unique properties and functions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31414-49-0 |
|---|---|
Molecular Formula |
C6H10N8 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine |
InChI |
InChI=1S/C6H10N8/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10/h1-2H,(H8,7,8,9,10,11,12,13,14) |
InChI Key |
YRXONVDHHSMUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N=C(N)N)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Guanidine, 1,1 Pyrimidine 2,4 Diyl Di and Its Derivatives
Direct Synthesis Strategies for the 1,1'-(Pyrimidine-2,4-diyl)DI-Guanidine Core
The construction of the 2,4-diguanidinopyrimidine framework, the essential core of Guanidine (B92328), 1,1'-(pyrimidine-2,4-diyl)DI-, is primarily achieved through methods that form the pyrimidine (B1678525) ring by incorporating guanidine or its derivatives.
Ring-Closure Reactions Involving Guanidine Salts and Pyrimidine Precursors
A prevalent and versatile method for synthesizing the pyrimidine ring involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as guanidine. bu.edu.eg This approach is a cornerstone in pyrimidine chemistry. The reaction typically involves the cyclocondensation of guanidine or its salts with 1,3-bifunctional three-carbon compounds. bu.edu.eg
One common strategy starts with the synthesis of a 2,4-diaminopyrimidine (B92962) derivative, which can then be further modified. For instance, 2,4-diamino-6-hydroxypyrimidine (B22253) can be synthesized through the ring-closure reaction of guanidine nitrate (B79036) and ethyl cyanoacetate. google.comchemicalbook.com This reaction is often carried out in the presence of a base like sodium ethoxide in an alcohol solvent. google.comchemicalbook.com The resulting 2,4-diamino-6-hydroxypyrimidine can then be a precursor for further substitutions.
Another key intermediate, 2,4-diamino-6-chloropyrimidine, is synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride. mdpi.com This chlorinated pyrimidine is highly reactive towards nucleophilic substitution, providing a direct route to introduce guanidine moieties at the 4-position. The synthesis of 2,4-diaminopyrimidines can also be achieved by reacting 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent. google.com
The direct formation of a diguanidino-substituted pyrimidine can be envisioned through the reaction of a suitably activated pyrimidine precursor, such as 2,4-dichloropyrimidine (B19661), with guanidine. 2,4-Dichloropyrimidine itself can be prepared from uracil (B121893) (2,4-dihydroxypyrimidine) by reacting it with reagents like phosphorus oxychloride. chemicalbook.com The two chlorine atoms are susceptible to displacement by nucleophiles like guanidine. bhu.ac.in
The following table summarizes some key ring-closure reactions for the synthesis of pyrimidine precursors relevant to the 1,1'-(pyrimidine-2,4-diyl)di-guanidine core.
| Precursor 1 | Precursor 2 | Product | Conditions |
| Guanidine nitrate | Ethyl cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | Sodium ethoxide, ethanol, reflux google.comchemicalbook.com |
| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride | 2,4-Diamino-6-chloropyrimidine | Heat mdpi.com |
| 2-Amino-4-chloropyrimidine | Ammonia | 2,4-Diaminopyrimidine | Hydroxylated solvent, heat google.com |
| Uracil | Phosphorus oxychloride | 2,4-Dichloropyrimidine | Heat chemicalbook.com |
Multi-Component Reactions for Pyrimidine-Guanidine Linkages
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrimidine-guanidine derivatives in a single step. researchgate.netnih.gov These reactions are of growing importance in organic and medicinal chemistry for creating libraries of compounds. nih.govtubitak.gov.tr
The Biginelli reaction and its variations are classic examples of MCRs used to produce dihydropyrimidines, which can be precursors to pyrimidines. bu.edu.eg While the classic Biginelli reaction uses urea (B33335) or thiourea, guanidine can also be employed as the N-C-N component. bu.edu.eg
A one-pot cyclocondensation of an arylaldehyde, a β-ketoester like ethyl benzoylacetate, and guanidinium (B1211019) chloride can yield ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. researchgate.net These dihydropyrimidines can potentially be oxidized to the corresponding pyrimidines.
More direct MCRs for pyrimidine synthesis involve the reaction of guanidine with α,β-unsaturated compounds. For example, a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, malononitrile (B47326) or methyl cyanoacetate, and guanidinium carbonate has been reported for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. tubitak.gov.tr While this leads to a fused ring system, the underlying principle of combining guanidine with a suitable Michael acceptor and a nitrile demonstrates the potential of MCRs in this field.
Recent research has also explored the synthesis of novel pyrimidine derivatives through the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with guanidine in the presence of a base. researchgate.net
Derivatization Pathways and Functionalization of the Core Structure
Once the 1,1'-(pyrimidine-2,4-diyl)di-guanidine core is synthesized, its properties can be fine-tuned through various derivatization and functionalization reactions.
Nucleophilic and Electrophilic Reactivity of Pyrimidine-Guanidine Motifs
The pyrimidine ring is generally electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack, especially at positions 2, 4, and 6 if they bear a good leaving group. bhu.ac.inyoutube.com Conversely, electrophilic substitution on an unactivated pyrimidine ring is difficult. bhu.ac.inyoutube.com
The guanidine groups are strongly basic and highly nucleophilic. scripps.edu The nucleophilicity of the guanidino nitrogens can be utilized for further alkylation or acylation reactions, although controlling the regioselectivity can be challenging.
In the context of a 2,4-diguanidinopyrimidine, the pyrimidine ring itself is highly activated towards electrophilic attack due to the electron-donating nature of the guanidino groups. Electrophilic substitution would likely occur at the 5-position, which is ortho and para to the activating amino groups.
Nucleophilic substitution reactions on the pyrimidine core are a key strategy for introducing the guanidino groups in the first place, as seen in the reaction of 2,4-dichloropyrimidine with guanidine. If one were to start with a mono-guanidino pyrimidine, the remaining chloro-substituent could be displaced by another nucleophile to create a diverse range of derivatives.
Modulating Substituents for Targeted Structural Properties
The properties of the 1,1'-(pyrimidine-2,4-diyl)di-guanidine core can be systematically altered by introducing various substituents on the pyrimidine ring or the guanidine moieties.
For instance, starting with a substituted 2,4-diamino-6-chloropyrimidine allows for the introduction of different groups at the 6-position via nucleophilic substitution. mdpi.com Similarly, using substituted guanidines in the initial ring-closure or substitution reactions would lead to derivatives with modified guanidino groups. The synthesis of N,N',N''-trisubstituted guanidines is well-established and can be achieved through various methods, including the addition of amines to carbodiimides. organic-chemistry.org
The following table illustrates potential derivatization reactions on a pyrimidine-guanidine scaffold.
| Starting Material | Reagent | Reaction Type | Potential Product |
| 2-Guanidino-4-chloro-pyrimidine | Substituted amine | Nucleophilic Aromatic Substitution | 2-Guanidino-4-amino-pyrimidine derivative |
| 1,1'-(Pyrimidine-2,4-diyl)di-guanidine | Alkyl halide | N-Alkylation | N-alkylated pyrimidine-diguanidine |
| 1,1'-(Pyrimidine-2,4-diyl)di-guanidine | Electrophile (e.g., Br₂) | Electrophilic Aromatic Substitution | 5-Bromo-1,1'-(pyrimidine-2,4-diyl)di-guanidine |
Advanced Spectroscopic and Structural Elucidation of Pyrimidine Guanidine Conjugates
X-ray Crystallography for Solid-State Structural Determination:No crystallographic information, such as bond lengths, bond angles, or solid-state conformation, has been published.
Although general spectroscopic characteristics of pyrimidine (B1678525) and guanidine (B92328) derivatives are known from studies on related but distinct molecules, this information cannot be accurately extrapolated to create a scientifically rigorous and specific analysis of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-. nih.goviosrjournals.orgcore.ac.uk Constructing an article based on such general information would not meet the required standard of scientific accuracy and would involve speculative data.
Therefore, until research that includes the synthesis and detailed spectroscopic and structural elucidation of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- is published, it is not possible to generate the requested in-depth article.
Theoretical and Computational Investigations of Guanidine, 1,1 Pyrimidine 2,4 Diyl Di
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of novel molecules such as Guanidine (B92328), 1,1'-(pyrimidine-2,4-diyl)di-. These computational methods, rooted in quantum mechanics, provide insights into molecular orbitals, charge distribution, and various reactivity descriptors.
From a structural chemistry perspective, the Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- molecule is characterized by a pyrimidine (B1678525) ring substituted with two guanidine groups. vulcanchem.com The guanidine moiety itself is known for its unique physicochemical properties, including strong basicity (pKa ~ 13) and the ability to delocalize electrons, which contributes to its potential to form strong non-covalent interactions like hydrogen bonds. nih.gov Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can precisely model the geometry of the molecule. It is anticipated that the pyrimidine ring and the guanidino groups will exhibit a high degree of planarity, stabilized by intramolecular hydrogen bonds between the amino groups of the guanidine and the nitrogen atoms of the pyrimidine ring. vulcanchem.com
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic for Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- | Rationale |
| Highest Occupied Molecular Orbital (HOMO) | Localized primarily on the electron-rich guanidine groups and the pyrimidine ring. | These regions possess the most loosely held electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Distributed across the pyrimidine ring and the imine part of the guanidine groups. | These are the most electrophilic sites. |
| HOMO-LUMO Gap | A relatively small energy gap is expected. | The extended π-conjugation across the molecule would lead to a smaller gap, indicating higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the nitrogen atoms of the pyrimidine and guanidine groups. Positive potential (blue) around the hydrogen atoms of the amino groups. | This indicates sites for electrophilic and nucleophilic attack, respectively, and highlights the hydrogen bonding capabilities. |
The reactivity of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- can be further explored by calculating various reactivity descriptors. The energies of the HOMO and LUMO are crucial in this regard. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack. For instance, regions with a high HOMO density are susceptible to electrophilic attack, whereas areas with a high LUMO density are prone to nucleophilic attack.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-, the MEP would likely show regions of negative potential around the nitrogen atoms, making them susceptible to electrophilic attack and key sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the guanidino groups would exhibit positive potential, marking them as hydrogen bond donors.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational tools to investigate the conformational landscape and dynamic behavior of molecules like Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- in a simulated biological environment. nih.gov These simulations can provide atomic-level insights into the molecule's flexibility, its interactions with solvent molecules, and its binding to biological macromolecules. nih.gov
An MD simulation of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- would typically be initiated by placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov The system's energy is then minimized to remove any steric clashes. Subsequently, the system is gradually heated to and equilibrated at a physiological temperature (e.g., 300 K) and pressure. nih.gov The production run of the simulation, often spanning hundreds of nanoseconds, tracks the trajectory of each atom over time. mdpi.com
Table 2: Potential Insights from Molecular Dynamics Simulations
| Aspect Investigated | Expected Findings for Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- | Significance |
| Conformational Flexibility | The molecule is expected to exhibit limited flexibility due to its planar, conjugated structure. Rotations may occur around the C-N bonds connecting the guanidine groups to the pyrimidine ring. | Understanding the accessible conformations is crucial for predicting its binding mode to a biological target. |
| Solvation Shell | Strong hydrogen bonding interactions with surrounding water molecules are anticipated, particularly involving the nitrogen and hydrogen atoms of the guanidine moieties. | The solvation properties influence the molecule's solubility and its ability to approach and interact with a target protein. |
| Interaction with Biomolecules | The guanidinium (B1211019) groups are well-known to interact favorably with negatively charged residues such as aspartate and glutamate (B1630785) on protein surfaces. researchgate.net The planar pyrimidine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. | These interactions are fundamental to the molecule's potential biological activity and can be used to predict its binding affinity and specificity. |
| Structural Stability | The overall structure of the molecule is expected to be stable throughout the simulation, with fluctuations mainly observed in the terminal amino groups of the guanidine moieties. | High structural stability is often a desirable feature for drug candidates. |
Gaussian accelerated Molecular Dynamics (GaMD) is an enhanced sampling technique that could be employed to explore the conformational space and binding mechanisms more efficiently. mdpi.com By adding a harmonic boost potential, GaMD simulations can overcome high energy barriers and accelerate the observation of rare events, such as ligand binding and unbinding. mdpi.com
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking, are instrumental in elucidating these relationships for a series of compounds like derivatives of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-. researchgate.net
From a computational SAR perspective, the Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- scaffold presents several key features that can be systematically modified to modulate its activity. The guanidine groups are crucial for forming strong hydrogen bonds and electrostatic interactions with biological targets. nih.gov The pyrimidine core provides a rigid framework and can participate in various non-covalent interactions. researchgate.net
Table 3: Hypothetical SAR Insights from a Computational Perspective
| Structural Modification | Predicted Effect on Activity | Rationale |
| Substitution on the Pyrimidine Ring | Introduction of small alkyl or halogen groups at the 5-position could enhance binding affinity through increased van der Waals interactions or altered electronic properties. | Modifying the core scaffold can fine-tune the molecule's shape and electronic complementarity to a binding site. |
| Modification of the Guanidine Groups | Alkylation or acylation of the guanidine nitrogens could decrease the basicity and hydrogen bonding capacity, likely reducing activity. However, it might improve pharmacokinetic properties. | The high basicity and hydrogen bonding potential of the guanidinium group are often critical for its biological function. |
| Replacement of a Guanidine Group | Replacing one of the guanidine moieties with a different functional group (e.g., an amidine or a urea) would significantly alter the electrostatic and hydrogen bonding profile, likely leading to a substantial change in activity. | This would probe the importance of the specific interactions mediated by the guanidine group. |
| Introduction of Aromatic Substituents | Attaching an aryl group to the pyrimidine ring could introduce favorable π-π stacking interactions with aromatic residues in a target's active site, potentially increasing potency. | This strategy is often employed to enhance binding affinity. |
Molecular docking studies can be used to predict the binding modes of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- and its analogs within the active site of a target protein. nih.gov By analyzing the docked poses and the calculated binding energies, researchers can rationalize the observed SAR and guide the design of new, more potent compounds. For instance, if a docking study reveals a specific hydrogen bond is critical for activity, new analogs can be designed to optimize this interaction.
Furthermore, 3D-QSAR models can be developed based on a series of structurally related compounds with known biological activities. researchgate.net These models generate a 3D map that highlights the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models would provide a quantitative framework for understanding the SAR of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- derivatives and for predicting the activity of novel, unsynthesized compounds.
Supramolecular Chemistry and Non Covalent Interactions of Guanidine, 1,1 Pyrimidine 2,4 Diyl Di
Hydrogen Bonding Patterns and Self-Assembly Processes
The structure of Guanidine (B92328), 1,1'-(pyrimidine-2,4-diyl)di- is inherently designed for extensive hydrogen bonding. The guanidinium (B1211019) group, which is the protonated form of guanidine at physiological pH, is a particularly effective hydrogen bond donor, with its planar, resonance-stabilized structure. nih.gov Each guanidinium group possesses multiple N-H protons that can readily engage with hydrogen bond acceptors.
The self-assembly of molecules containing guanidinium is a well-documented phenomenon. rsc.org In the case of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-, the two guanidine moieties, in their protonated guanidinium form, can form a variety of hydrogen bonds. These interactions can occur between molecules of the compound itself, leading to self-assembly, or with other molecules present in the system. The pyrimidine (B1678525) core, with its nitrogen atoms, can also act as a hydrogen bond acceptor.
Detailed studies on related pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, have revealed their capacity to form complex, flower-shaped supramolecular structures through hierarchical non-covalent interactions. nih.gov While the specific self-assembly of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- has not been extensively reported, the behavior of analogous compounds provides a strong indication of its potential. For instance, the hydrogen bonding patterns in 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate (B86663) show that the organic cations can form base pairs via N-H···N hydrogen bonds, while also interacting with counter-ions. uc.pt
The interplay between the hydrogen-donating guanidinium groups and the accepting sites on the pyrimidine ring, as well as potential counter-ions, can be expected to direct the formation of well-defined supramolecular architectures. The planarity of the pyrimidine ring can also facilitate π-π stacking interactions, further stabilizing the assembled structures.
Table 1: Potential Hydrogen Bonding Interactions in Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-
| Donor Group | Acceptor Group | Type of Interaction | Potential Geometry |
| Guanidinium N-H | Pyrimidine Ring N | Intermolecular | Linear or Bifurcated |
| Guanidinium N-H | Counter-ion (e.g., carboxylate, sulfate) | Intermolecular | Bidentate, Bridging |
| Guanidinium N-H | Guanidinium N | Intermolecular (in aggregates) | Head-to-tail chains |
| C-H on Pyrimidine | Anionic Species | Weak Hydrogen Bond | Directional |
Host-Guest Chemistry and Molecular Recognition Phenomena
The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to supramolecular chemistry. The structure of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- suggests its potential to act as a host for various guest molecules, particularly those with complementary hydrogen bonding sites. The two guanidinium groups can create a recognition site capable of binding anionic guests through a combination of hydrogen bonds and electrostatic interactions.
Research on bis-guanylhydrazone derivatives of diimidazo[1,2-a:1,2-c]pyrimidine has shown their ability to act as potent and specific binders of G-quadruplex DNA. nih.gov This highlights the crucial role of the guanidinium groups in molecular recognition, suggesting that Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- could also exhibit selective binding properties. Molecular modeling in these studies indicated that the guanylhydrazone groups are actively involved in the binding to the quadruplex structure. nih.gov
Furthermore, studies on the molecular recognition of ligands in dipeptidyl peptidase IV have identified that interactions with negatively charged glutamate (B1630785) residues are key anchor points for inhibitor binding. researchgate.net This is analogous to the potential interaction of the positively charged guanidinium groups of our title compound with anionic guests. The defined spatial arrangement of the two guanidinium groups on the pyrimidine scaffold could lead to selectivity for guests of a particular size and shape.
Table 2: Potential Guest Molecules for Host-Guest Chemistry with Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-
| Guest Molecule Type | Key Interaction Sites | Basis for Recognition |
| Dicarboxylates | Two carboxylate groups | Size and geometry match with the two guanidinium groups |
| Sulfonated Aromatic Compounds | Sulfonate and aromatic rings | Hydrogen bonding and π-π stacking |
| Phosphate-containing species | Phosphate (B84403) groups | Strong electrostatic and hydrogen bonding interactions |
| Small Anionic Biomolecules | Anionic functional groups | Specific geometric and electronic complementarity |
Formation of Supramolecular Assemblies
The culmination of hydrogen bonding and molecular recognition events is the formation of larger, ordered supramolecular assemblies. For Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-, the combination of multiple hydrogen bond donors and acceptors, along with the potential for π-stacking, provides the necessary toolkit for the construction of such assemblies.
The self-assembly of guanosine (B1672433) derivatives into complex architectures like G-quadruplexes is a well-known example of how specific non-covalent interactions can lead to highly ordered structures. rsc.org Similarly, the crystal engineering of pyrimidine-based molecules, such as 5-nitrouracil, demonstrates the formation of extensive hydrogen-bonded networks. uc.pt In the case of 5-nitrouracil, molecules assemble into layers with an extensive H-bond network. uc.pt
It is plausible that Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-, in the presence of suitable counter-ions or guest molecules, could form a variety of supramolecular structures, including one-dimensional tapes, two-dimensional sheets, or even three-dimensional frameworks. The nature of the counter-ion would play a crucial role in dictating the final architecture. For instance, crystal engineering studies using anilic acids and dipyridyl compounds have shown the formation of infinite linear or zigzag tape structures driven by intermolecular hydrogen bonds. nih.gov The specific geometry and hydrogen bonding capabilities of the counter-ion would direct the packing of the Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- molecules.
Mechanistic Investigations of Biological Activities of Guanidine, 1,1 Pyrimidine 2,4 Diyl Di Derivatives in Vitro Studies Only
Antiviral Mechanism of Action (e.g., Interference with DNA/RNA Synthesis)
In vitro studies have shown that guanidine-modified pyrimidine (B1678525) derivatives can combat viral infections through multiple mechanisms. One key approach is the disruption of the viral entry process. For instance, certain (E,E)‐4,6‐bis(styryl)‐pyrimidine (BS-pyrimidine) derivatives modified with guanidine (B92328) have demonstrated effective inhibition of both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov The mechanism involves blocking viral binding and subsequent membrane fusion by targeting the viral surface glycoprotein B (gB). nih.gov This action prevents the virus from entering host cells, thereby halting the infection at a very early stage.
Beyond direct interaction with viral proteins, these derivatives also interfere with cellular pathways that viruses exploit for replication. The guanidine-modified BS-pyrimidine compound 5d was found to down-regulate the cellular PI3K/Akt signaling pathway, a pathway crucial for HSV replication. nih.gov Other related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, have shown notable efficacy against human coronavirus 229E (HCoV-229E) in vitro, suggesting the pyrimidine framework is a promising scaffold for developing novel antiviral agents. mdpi.com Additionally, some piperazine-1-yl-pyrimidine derivatives have been identified as HIV-1 non-nucleoside reverse transcriptase inhibitors, directly interfering with the viral RNA replication process.
The highly basic nature of the guanidino group is thought to contribute to its antiviral effects by enabling electrostatic binding to the electronegative surfaces of viruses and infected cells. kyushu-u.ac.jp
Antimicrobial Mechanism of Action (e.g., Interference with Replication Processes)
The antimicrobial action of guanidine-pyrimidine derivatives is often linked to the disruption of essential bacterial processes, particularly replication. Studies on sulfaguanidine hybrids with pyridine-2-one moieties, which share structural similarities, have identified dual inhibition of key bacterial enzymes as a primary mechanism. These compounds have shown inhibitory activity against S. aureus DNA gyrase and E. coli dihydrofolate reductase (DHFR), both of which are critical for DNA synthesis and replication. nih.gov
Other proposed mechanisms for guanidine-containing antimicrobials include the disruption of bacterial cell membranes and the formation of reactive oxygen species (ROS). nih.govnih.gov The positive charge of the guanidinium (B1211019) group can facilitate interaction with and disruption of the negatively charged bacterial membrane components.
Furthermore, in the context of antiparasitic activity, guanidine derivatives have been shown to induce apoptosis in Leishmania infantum amastigotes in vitro. nih.gov This programmed cell death pathway is a key mechanism for eliminating the parasite without inducing a significant inflammatory response. nih.gov The versatility in the antimicrobial mechanisms highlights the potential of this class of compounds against a range of pathogens, including multidrug-resistant bacteria. nih.gov
Anticancer Mechanism of Action (e.g., Enzyme Interaction, Apoptosis Induction, Kinase Inhibition)
The anticancer properties of guanidine-pyrimidine derivatives are multifaceted, involving direct interaction with genetic material, induction of programmed cell death, and inhibition of crucial cellular enzymes.
A primary mechanism for many guanidine-based compounds is their interaction with DNA. In vitro studies demonstrate that these derivatives can bind to the minor groove of the DNA helix. nih.govrsc.org This binding can interfere with DNA replication and transcription, ultimately disrupting cancer cell proliferation. The affinity for DNA binding is influenced by the specific substituents on the guanidine derivative, with some compounds showing binding constants comparable to known anticancer drugs. nih.govrsc.org
Induction of apoptosis (programmed cell death) is another central anticancer mechanism. Pyrimidine-imidazole hybrid compounds have been shown to induce apoptosis in human lung cancer cell lines (A549), leading to cell cycle arrest in the G0/G1 phase. abap.co.in Similarly, certain guanidinium-functionalized copolymers kill cancer cells through a concentration-dependent mechanism, inducing apoptosis at lower concentrations and a combination of apoptosis and necrosis at higher concentrations. nih.gov
Enzyme inhibition is also a key strategy. Derivatives of 4,6-disubstituted pyrimidines have been synthesized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein kinase implicated in neurodegenerative disorders and potentially in cancer. frontiersin.org Other pyrimidine derivatives have been developed as tyrosine kinase inhibitors, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. ekb.eg
Table 1: In Vitro Anticancer Mechanisms of Guanidine-Pyrimidine Derivatives
| Mechanism | Target | Effect | Cell Lines |
| DNA Interaction | DNA Minor Groove | Inhibition of replication and transcription | N/A |
| Apoptosis Induction | Apoptotic Pathways | Cell cycle arrest (G0/G1), programmed cell death | A549 (Lung), HepG2 (Liver) abap.co.innih.gov |
| Kinase Inhibition | MARK4, Tyrosine Kinases | Disruption of cell signaling and proliferation | N/A |
| Enzyme Inhibition | Lipoxygenase (LOX) | Anti-inflammatory and potential anticancer effects | A549 (Lung) mdpi.com |
Enzyme Inhibition Studies and Biochemical Pathways
In vitro enzyme inhibition assays have been pivotal in elucidating the specific molecular targets of guanidine-pyrimidine derivatives. These studies reveal that the compounds can selectively interfere with various biochemical pathways essential for the survival of pathogens and cancer cells.
As noted in the antimicrobial mechanisms, key bacterial enzymes are primary targets. Certain derivatives effectively inhibit DNA gyrase and dihydrofolate reductase (DHFR), disrupting bacterial DNA replication and folate synthesis. nih.gov
In the context of anticancer activity, kinase inhibition is a prominent mechanism. Specific pyrimidine-based compounds are potent inhibitors of MARK4, a kinase involved in cytoskeletal dynamics and cell polarity. frontiersin.org Inhibition of tyrosine kinases is another established mechanism for related pyrimidine structures, blocking signal transduction pathways that drive cell proliferation. ekb.eg Furthermore, pyrido[2,3-d]pyrimidine derivatives have demonstrated strong inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways that can contribute to cancer progression. mdpi.com
For antiviral applications, the inhibition of viral enzymes is a direct line of attack. As mentioned, pyrimidine derivatives have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase, a critical enzyme for the viral life cycle. Cellular signaling pathways are also targeted, such as the PI3K/Akt pathway, which is downregulated by certain guanidine-modified pyrimidines to inhibit viral replication. nih.gov
Table 2: Enzymes Inhibited by Guanidine-Pyrimidine Derivatives in In Vitro Studies
| Enzyme | Biological Activity | Organism/Cell Type |
| DNA Gyrase | Antimicrobial | S. aureus |
| Dihydrofolate Reductase (DHFR) | Antimicrobial | E. coli |
| Reverse Transcriptase | Antiviral | HIV-1 |
| MARK4 Kinase | Anticancer | Human |
| Tyrosine Kinases | Anticancer | Human |
| Lipoxygenase (LOX) | Anticancer/Anti-inflammatory | Human |
Modulation of Immune Responses
Preliminary in vitro evidence suggests that guanidine derivatives can modulate immune cell functions, which could complement their direct cytotoxic activities. Studies on guanidine compounds in the context of parasitic infections showed that certain derivatives could increase the production of nitrite in peripheral blood mononuclear cells (PBMCs). nih.gov Nitrite is a precursor to nitric oxide, a key molecule in the host's immune response against pathogens. This suggests the compounds may not only act directly on the microbe but also enhance the host's innate immune mechanisms. nih.gov
While not pyrimidine-guanidine compounds, studies on other nitrogen-rich heterocyclic derivatives provide a model for potential immunomodulatory effects. For example, 1,2,4-oxadiazole derivatives have been shown to polarize murine bone marrow-derived macrophages towards the pro-inflammatory M1 phenotype. nih.gov This polarization was accompanied by an increase in the production of key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), which are crucial for orchestrating an anti-tumor immune response. nih.gov These findings suggest a potential avenue for future in vitro investigation into the ability of Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI- derivatives to similarly activate immune cells.
Advanced Materials Applications Incorporating Pyrimidine Guanidine Scaffolds
Integration into Functional Materials and Nanomaterials
The adaptable nature of the pyrimidine-guanidine framework allows for its incorporation into a variety of material architectures, from polymers to sophisticated nanomaterials. These materials often exhibit unique photophysical properties and have potential applications in diverse fields.
Guanidine-functionalized polymers are a notable class of materials. For instance, polymers bearing guanidine (B92328) moieties have been synthesized and explored for their potential in various applications. These polymers can be created through different strategies, including the polymerization of guanidine-containing monomers or the post-functionalization of existing polymers. The resulting materials often possess distinct properties due to the presence of the highly basic and charged guanidinium (B1211019) groups. researchgate.net
In the realm of nanomaterials, pyrimidine-guanidine scaffolds have been utilized to functionalize nanoparticles, creating hybrid materials with enhanced capabilities. For example, guanidine-functionalized Fe3O4 magnetic nanoparticles have been developed as efficient catalysts. nih.gov These nanoparticles benefit from the ease of separation due to their magnetic core and the catalytic activity provided by the guanidine-functionalized surface. While not specifically using the pyrimidine-2,4-diyl diguanidine structure, these examples highlight the utility of guanidine functionalization in creating advanced nanomaterials.
Furthermore, pyrimidine (B1678525) derivatives have been fabricated into fluorescent organic nanoparticles (FONPs). These nanoparticles have shown promise in biological sensing applications, such as the detection of bacteria. rsc.org The incorporation of pyrimidine moieties into the nanoparticle structure is crucial for their fluorescent properties and selective recognition capabilities.
The synthesis of polymers and dendrimers bearing guanidine moieties has also been an area of active research. These materials are noted for their potential in various applications, driven by the unique chemical properties of the guanidine group. researchgate.net
Role in Chemical Sensing Applications
The distinct electronic and binding properties of pyrimidine-guanidine scaffolds make them excellent candidates for the development of chemical sensors. These sensors often operate on principles of fluorescence or colorimetric changes upon interaction with a target analyte.
Fluorescent chemosensors based on pyrimidine derivatives have demonstrated high selectivity and sensitivity for various metal ions. For example, a pyrimidine derivative, 2-amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (DMAB), was synthesized and shown to be a highly selective fluorescent chemosensor for Aluminum (III) ions in aqueous media. nih.gov The sensor exhibited a good linearity over a specific concentration range and a low detection limit.
Similarly, another pyrimidine-based chemosensor, N-(pyrimidin-2-yl) thiophene-2-carboxamide (PTC), was developed for the discriminating and responsive detection of Fe(III) ions. This sensor displayed a "turn-off" fluorescence response upon binding with Fe(III) and had a low limit of detection. wu.ac.th The selectivity of these sensors is attributed to the specific coordination of the metal ions with the pyrimidine and associated functional groups.
Guanidine derivatives have also been employed in the design of fluorescent probes. A fluorescent "turn-off" probe for Cu(II) ions was synthesized based on a guanidine derivative. The probe showed a high selectivity for Cu(II) over a range of other metal ions. nih.gov
The following table summarizes the performance of some pyrimidine and guanidine-based fluorescent chemosensors:
| Sensor Compound | Target Analyte | Detection Limit | Linear Range | Reference |
| 2-amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (DMAB) | Al(III) | 7.35 µg mL⁻¹ | 10 to 60 µg mL⁻¹ | nih.gov |
| N-(pyrimidin-2-yl) thiophene-2-carboxamide (PTC) | Fe(III) | 1.24 µM | - | wu.ac.th |
| N-n-butyl-4-(1′-cyclooctene-1′,3′,6′-triazole)-1,8-naphthalimide | Cu(II) | - | - | nih.gov |
In addition to metal ion detection, pyrimidine-based fluorescent organic nanoparticles have been successfully used for the detection of bacteria. A sensor fabricated from a pyrimidine derivative demonstrated selective enhancement of fluorescence in the presence of Pseudomonas aeruginosa, with a detection limit of 46 CFU. rsc.org
The development of these materials and sensors underscores the significant potential of pyrimidine-guanidine scaffolds in advanced materials science. Further research into the specific properties and applications of "Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-" is warranted to fully explore its capabilities in this exciting field.
Future Directions and Emerging Research Frontiers for Pyrimidine Guanidine Chemistry
Design of Novel Pyrimidine-Guanidine Architectures
The future design of novel architectures based on the Guanidine (B92328), 1,1'-(pyrimidine-2,4-diyl)di- scaffold is poised to explore a vast chemical space, driven by the pursuit of enhanced functionality and specific applications. Key areas of development will likely include:
Substitution Pattern Modification: Systematic variation of substituents on both the pyrimidine (B1678525) ring and the guanidine moieties will be a primary strategy. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its basicity, nucleophilicity, and potential for hydrogen bonding. For instance, the synthesis of 2,4-bis(N,N'-dialkylguanidino)pyrimidine derivatives could lead to compounds with tailored solubility and steric properties.
Ring Annulation and Fusion: The construction of more complex polycyclic systems by fusing other heterocyclic or carbocyclic rings to the pyrimidine core will offer new three-dimensional arrangements. This could lead to the development of rigid scaffolds with well-defined geometries, suitable for applications in host-guest chemistry and materials science.
Linker and Spacer Variation: In dimeric or polymeric structures, the nature of the linker connecting multiple pyrimidine-guanidine units will be crucial. Research into flexible versus rigid linkers, as well as linkers with specific electronic or photophysical properties, will enable the creation of materials with tunable characteristics.
A hypothetical exploration of substitution effects on the electronic properties of the core structure is presented in Table 1.
Table 1: Predicted Effects of Substituents on the Properties of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- Derivatives
| Substituent at Position 5/6 on Pyrimidine Ring | Predicted Effect on Guanidine Basicity | Potential Application Area |
| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decrease | Catalysis, Anion Recognition |
| Electron-Donating Group (e.g., -OCH3, -N(CH3)2) | Increase | Organocatalysis, Proton Sponges |
| Bulky Alkyl Group (e.g., -tBu) | Minor electronic effect, significant steric hindrance | Selective Catalysis, Crystal Engineering |
| Halogen (e.g., -F, -Cl, -Br) | Inductive electron withdrawal, potential for halogen bonding | Supramolecular Chemistry, Medicinal Chemistry |
Exploration of Untapped Mechanistic Pathways
While the fundamental reactivity of pyrimidines and guanidines is well-established, the interplay between these two functionalities within the Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- framework opens up avenues for exploring novel mechanistic pathways.
Future research will likely focus on:
Tautomeric and Isomeric Landscapes: A detailed investigation into the tautomeric equilibria of the guanidine groups and the potential for rotational isomerism will be crucial for understanding the compound's conformational preferences and reactivity. Computational studies, in conjunction with spectroscopic techniques, will be instrumental in mapping these energy landscapes.
Cooperative Catalysis: The presence of two guanidine units in close proximity on the pyrimidine scaffold suggests the potential for cooperative effects in catalysis. Mechanistic studies could uncover pathways where both guanidine moieties participate in the activation of substrates or stabilization of transition states.
Reaction Dynamics in Metal Coordination: When used as a ligand, the mechanistic details of how the bis-guanidino pyrimidine framework coordinates to metal centers and influences the catalytic cycle of metal-catalyzed reactions will be a key area of investigation. This includes understanding the electronic communication between the metal center and the pyrimidine ring through the guanidine bridges. Mechanistic studies on related Garratt–Braverman cyclizations, which can involve diradical or anionic pathways depending on the heteroatom, highlight the subtleties in reaction mechanisms that can be influenced by small structural changes. researchgate.net
Development of Advanced Catalytic Systems
The unique electronic and structural features of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- make it a promising platform for the development of advanced catalytic systems. The strong basicity and hydrogen-bonding capabilities of the guanidine groups are key features that can be harnessed. researchgate.net
Future directions in this area include:
Organocatalysis: The development of chiral derivatives of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- could lead to a new class of bifunctional organocatalysts for asymmetric synthesis. The two guanidine groups could act in concert to activate both the nucleophile and the electrophile in a stereocontrolled manner.
Ligands for Transition Metal Catalysis: As a multidentate nitrogen-rich ligand, this compound can be used to synthesize a variety of transition metal complexes. researchgate.net These complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenation, and oxidation. The pyrimidine ring can be used to fine-tune the steric and electronic properties of the metal center.
Supported Catalysts: Immobilization of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- or its metal complexes onto solid supports, such as polymers or silica, will lead to the development of recyclable and more sustainable catalytic systems.
The potential catalytic applications are summarized in Table 2.
Table 2: Potential Catalytic Applications of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- Based Systems
| Catalyst Type | Potential Reaction | Key Features of the Catalyst |
| Chiral Organocatalyst | Asymmetric Michael Addition | Bifunctional activation via hydrogen bonding |
| Transition Metal Complex (e.g., with Pd, Ru, Cu) | Suzuki Cross-Coupling | Tunable electronic properties of the metal center |
| Supported Catalyst | Knoevenagel Condensation | Recyclability and ease of separation |
Innovations in Supramolecular Design
The ability of the guanidinium (B1211019) group to form strong and directional hydrogen bonds makes Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- an excellent building block for supramolecular chemistry. nih.govnih.gov Innovations in this area will focus on creating complex and functional self-assembled architectures.
Emerging research frontiers include:
Supramolecular Polymers: The difunctional nature of the molecule, with two guanidine units capable of forming multiple hydrogen bonds, could be exploited to construct one-dimensional supramolecular polymers. illinois.edu The properties of these polymers, such as their mechanical strength and responsiveness to stimuli, could be tuned by modifying the structure of the monomeric unit. The ureido-pyrimidinone (UPy) motif, which shares structural similarities in its hydrogen bonding capabilities, has been successfully used to create such materials. nih.govtue.nl
Anion Recognition and Sensing: The protonated form of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-, with its two positively charged guanidinium groups, could act as a highly effective receptor for anions. The pyrimidine core could be functionalized with chromophores or fluorophores to create sensors that signal the binding of specific anions through a change in color or fluorescence.
Crystal Engineering and Functional Materials: The predictable hydrogen bonding patterns of the guanidinium groups can be utilized to design and construct crystalline materials with specific network topologies. These materials could have applications in areas such as gas storage, separation, and heterogeneous catalysis.
The diverse possibilities for supramolecular assembly are highlighted in Table 3.
Table 3: Innovations in Supramolecular Design with Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-
| Supramolecular Architecture | Driving Non-Covalent Interaction | Potential Application |
| 1D Supramolecular Polymer | Hydrogen bonding between guanidinium and counter-anions or other functional groups | Self-healing materials, hydrogels |
| Anion Receptor Cage | Ion-pairing and hydrogen bonding with anions | Anion sensing, ion transport |
| 2D Crystalline Network | Hydrogen bonding, π-π stacking | Porous materials for gas separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
